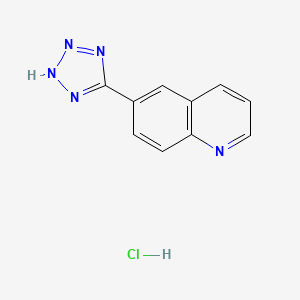

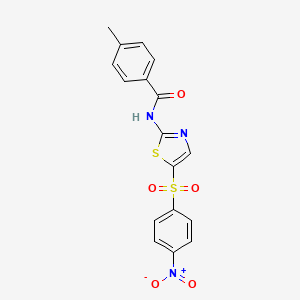

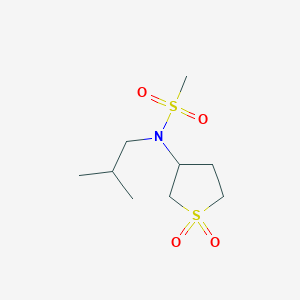

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of this compound involves the reaction of various reagents under specific conditions . The yield of the reaction is typically reported, along with the specific conditions used for the synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and MS . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the molecular weight .Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place . The outcomes of these reactions can be affected by the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For example, NMR spectroscopy can provide information about the chemical shifts of the atoms in the molecule, which can be used to infer its structure . The molecular weight can be determined using mass spectrometry .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as 4-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE:

Anticancer Research

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s thiazole ring structure is known for its cytotoxic properties, which can induce apoptosis in cancer cells . Researchers are exploring its efficacy against various cancer cell lines, including lung adenocarcinoma and prostate cancer cells .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its thiazole moiety is effective against a range of bacterial strains, including drug-resistant variants . Studies have demonstrated its potential to inhibit bacterial growth by interfering with essential bacterial enzymes and cellular processes .

Anti-inflammatory Applications

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: has been investigated for its anti-inflammatory properties. The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Research

The compound’s structure allows it to act as an effective antioxidant. It can neutralize free radicals and reduce oxidative stress in cells . This property is particularly valuable in research focused on preventing oxidative damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Applications

Research has shown that 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide possesses antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins . This makes it a potential candidate for developing treatments for viral infections such as influenza and hepatitis .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neural cells can help protect against neuronal damage . This application is being explored for conditions like multiple sclerosis and amyotrophic lateral sclerosis (ALS) .

Antifungal Activity

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: also shows promise as an antifungal agent. Its thiazole ring can disrupt fungal cell membranes and inhibit the growth of various fungal species . This application is particularly relevant for treating fungal infections that are resistant to conventional antifungal drugs .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies due to its ability to interact with and inhibit specific enzymes. This property is valuable in drug discovery and development, as it helps identify potential therapeutic targets for various diseases . Researchers are particularly interested in its effects on enzymes involved in metabolic and signaling pathways .

These applications highlight the versatility and potential of 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in various fields of scientific research. Each application offers unique insights and opportunities for developing new therapeutic strategies.

Molecules | Free Full-Text | Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Thiazoles: having diverse biological activities | Medicinal Chemistry Research

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . This can lead to a variety of downstream effects, depending on the specific pathways and enzymes involved.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMFTLLFVWVGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)

![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)

![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)